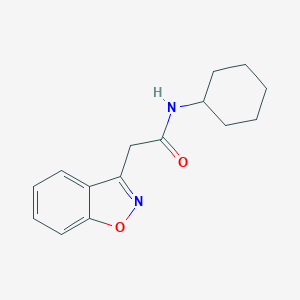
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-propylbenzenesulfonamide involves the inhibition of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and survival of bacteria and fungi. It also has an anti-inflammatory effect by inhibiting the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide has been shown to have a broad spectrum of activity against various bacterial and fungal strains. It has also been demonstrated to have anti-inflammatory effects in animal models. However, its effects on human cells and tissues are still under investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethoxy-4-fluoro-N-propylbenzenesulfonamide in lab experiments is its broad spectrum of activity against various bacterial and fungal strains. It is also relatively easy to synthesize and purify. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-ethoxy-4-fluoro-N-propylbenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to determine its potential toxicity and safety for human use.
In conclusion, 3-ethoxy-4-fluoro-N-propylbenzenesulfonamide is a unique and versatile compound that has potential applications in various fields. Its broad spectrum of activity against bacterial and fungal strains, as well as its anti-inflammatory properties, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-ethoxy-4-fluoro-N-propylbenzenesulfonamide involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl iodide and n-propylamine in the presence of a reducing agent such as zinc dust. The product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
Product Name |
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H16FNO3S |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16FNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
CGNXRPOHOKZKSC-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OCC |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)












![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)